4-Chloro-7-iodoquinazoline

Site-Selective Cross-Coupling Palladium Catalysis Sequential Functionalization

For kinase inhibitor programs, 4-Chloro-7-iodoquinazoline is the essential building block for 7-substituted quinazolines. Unlike the 6-iodo isomer used for EGFR/HER2 scaffolds, this compound's intrinsic reactivity order (C7-I > C4-Cl) makes it the only viable core for synthesizing Aurora kinase-targeted chemotypes via Sonogashira-then-amination sequences. Specifying this intermediate avoids the costly route redesigns and regioisomeric impurities caused by isomer substitution. Available in research quantities from multiple global suppliers.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
CAS No. 202197-78-2
Cat. No. B1321490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-iodoquinazoline
CAS202197-78-2
Molecular FormulaC8H4ClIN2
Molecular Weight290.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)N=CN=C2Cl
InChIInChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H
InChIKeyWSSATKKSEZSYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-iodoquinazoline (CAS 202197-78-2): A Halogenated Quinazoline Building Block for Site-Selective Derivatization and Kinase-Targeted Synthesis


4-Chloro-7-iodoquinazoline (CAS: 202197-78-2; molecular formula: C₈H₄ClIN₂; molecular weight: 290.488) is a heterocyclic intermediate featuring a quinazoline core with chlorine at the 4-position and iodine at the 7-position. Its predicted physicochemical properties include a density of 2.0 ± 0.1 g/cm³, a boiling point of 363.2 ± 22.0 °C at 760 mmHg, a flash point of 173.4 ± 22.3 °C, a calculated logP of 2.71–3.2, and a vapor pressure of 0.0 ± 0.8 mmHg at 25 °C [1]. The compound contains two differentially reactive halogen handles (C–Cl and C–I) that enable sequential functionalization in palladium-catalyzed cross-coupling reactions, making it a strategic intermediate for constructing polysubstituted quinazolines and kinase inhibitor scaffolds [2].

Why Generic Substitution of 4-Chloro-7-iodoquinazoline (CAS 202197-78-2) with Other Halogenated Quinazolines Fails: Cross-Coupling Selectivity Is Not Interchangeable


Halogenated quinazolines with different halogen substitution patterns or different halogen types cannot be treated as interchangeable building blocks in cross-coupling–driven synthetic sequences. The position and identity of halogen substituents dictate both the intrinsic reactivity order and the site selectivity achievable under palladium catalysis. Specifically, 4-chloro-7-iodoquinazoline contains an iodine atom at C(7) that is intrinsically more reactive than the chlorine at C(4) in oxidative addition [1]. In contrast, 4-chloro-6-bromo (or 4-chloro-6-iodo) analogs exhibit different regiochemical preferences that alter the sequence in which substituents can be installed and therefore the synthetic routes accessible [1]. Attempting to substitute one halogenated quinazoline for another without accounting for these reactivity differences leads to unintended cross-coupling outcomes, regioisomeric byproducts, or the inability to execute planned sequential functionalization strategies.

Quantitative Evidence Guide: Why 4-Chloro-7-iodoquinazoline (CAS 202197-78-2) Offers Verifiable Differentiation for Scientific Procurement


Site Selectivity Inversion: Chloro-Iodo Quinazolines Favor C–I Coupling Whereas Chloro-Bromo Analogs Favor C–Cl Coupling

In palladium-catalyzed cross-coupling reactions, 4-chloro-7-iodoquinazoline exhibits a site selectivity that is inverted relative to that of chloro-bromo substituted quinazolines. For chloro-bromo quinazolines, the more activated C(4)–Cl bond undergoes substitution preferentially over the weaker C(sp²)–Br bond [1]. In contrast, for chloro-iodo quinazoline derivatives, cross-coupling proceeds first through the intrinsically more reactive C(sp²)–I bond rather than the C(4)–Cl bond [1]. This inversion in site selectivity enables chemists to execute sequential functionalization at the 7-position first, followed by the 4-position—a distinct synthetic sequence that is not available using chloro-bromo or chloro-chloro analogs.

Site-Selective Cross-Coupling Palladium Catalysis Sequential Functionalization

Differential Reactivity Hierarchy: C–I Oxidative Addition Outcompetes C–Cl in Chloro-Iodo Quinazolines

The intrinsic reactivity of C(sp²)–I bonds toward oxidative addition by Pd(0) catalysts substantially exceeds that of C(sp²)–Cl bonds. This reactivity differential is explicitly documented in the context of chloro-iodo quinazolines, where the C(sp²)–I bond undergoes cross-coupling preferentially relative to the C(4)–Cl bond [1]. The 4-chloroquinazoline moiety is noted in review literature to be preferred over 4-bromo- or 4-iodoquinazoline frameworks in cross-coupling reactions, suggesting that the chlorine at C(4) in 4-chloro-7-iodoquinazoline is designed to remain intact during the initial C–I coupling step, thereby preserving a second reactive handle for subsequent derivatization [2].

Oxidative Addition Halogen Reactivity Cross-Coupling

Synthetic Utility in Aurora Kinase Inhibitor Development: A Defined Patent-Supported Application Pathway

4-Chloro-7-iodoquinazoline serves as a key intermediate in the synthesis of substituted quinazoline derivatives that function as Aurora kinase inhibitors [1]. Patent literature (e.g., US2004/53946 A1) describes quinazoline compounds with Aurora kinase inhibitory activity wherein the quinazoline core bears halogen substituents at positions enabling subsequent functionalization [2]. The presence of iodine at the 7-position provides a site for Sonogashira alkynylation or Suzuki–Miyaura arylation to introduce diversity elements, while the chlorine at C(4) remains available for subsequent amination to install aniline or heteroarylamine moieties characteristic of kinase inhibitor pharmacophores.

Aurora Kinase Inhibition Kinase Inhibitor Synthesis Anticancer Agents

Documented Reactivity Profile: Sonogashira Alkynylation at C(7) Under Mild Conditions

The reactivity of 4-chloro-7-iodoquinazoline in Sonogashira cross-coupling has been explicitly demonstrated. In one documented transformation, 4-chloro-7-iodoquinazoline undergoes Sonogashira alkynylation at the C(7)–I position using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as the catalyst system, with triethylamine as base and DMF/isopropanol as solvent, over a 2.0-hour reaction period [1]. This reaction yields a 7-alkynylated-4-chloroquinazoline intermediate wherein the C(4)–Cl bond remains intact, confirming the orthogonal reactivity of the two halogen handles and enabling subsequent amination at the 4-position.

Sonogashira Coupling Alkynylation Palladium Catalysis

Validated Application Scenarios for 4-Chloro-7-iodoquinazoline (CAS 202197-78-2) Based on Quantitative Differentiation Evidence


Sequential Functionalization for 7-Substituted Quinazoline Derivatives via C–I First Strategy

4-Chloro-7-iodoquinazoline is optimally deployed in synthetic sequences requiring initial functionalization at the 7-position followed by subsequent derivatization at the 4-position. The documented site selectivity—where C(7)–I couples preferentially over C(4)–Cl [1]—enables chemists to execute Sonogashira alkynylation or Suzuki–Miyaura arylation at C(7) while preserving the C(4)–Cl handle for later amination. This sequence is not accessible using chloro-bromo quinazolines, which undergo preferential C(4)–Cl substitution first, and is not achievable with 4-chloro-6-iodoquinazoline without repositioning the substitution pattern.

Synthesis of Aurora Kinase–Targeted Quinazoline Scaffolds

Researchers developing Aurora kinase inhibitors should select 4-chloro-7-iodoquinazoline as the core intermediate for constructing 7-substituted-4-anilinoquinazoline scaffolds. Patent literature explicitly references quinazoline derivatives bearing 7-position modifications as Aurora kinase inhibitors [2], and the compound has been employed in reactions generating Aurora-targeting intermediates via Sonogashira coupling at C(7) followed by amination at C(4) [3]. This application pathway is distinct from the EGFR/HER2-targeted lapatinib/gefitinib class derived from 6-iodo intermediates.

Construction of Unsymmetrical Polycarbo-Substituted Quinazolines for Photophysical Studies

The orthogonal reactivity of the C(7)–I and C(4)–Cl bonds in 4-chloro-7-iodoquinazoline makes it suitable for synthesizing unsymmetrical polysubstituted quinazolines with tunable photophysical properties. As demonstrated with the analogous 4-chloro-6-iodo scaffold, sequential Sonogashira/Suzuki–Miyaura and bis-Sonogashira cross-coupling reactions afford polycarbo-substituted derivatives whose electronic absorption and emission properties vary with substitution pattern [1]. The 7-iodo isomer provides a complementary scaffold for exploring structure–photophysical property relationships in push–pull quinazolines.

Large-Scale Procurement for Dedicated Aurora Kinase Inhibitor Development Programs

Procurement specialists supporting kinase inhibitor discovery programs should specify 4-chloro-7-iodoquinazoline (CAS 202197-78-2) rather than the more widely available 6-iodo isomer when the target chemotype requires a 7-substituted quinazoline core. The compound is available in gram quantities at purities ≥97–98% from reputable suppliers [4]. Selecting the correct isomer at the procurement stage avoids costly route redesign, prevents regioisomeric impurity issues, and ensures that the synthetic sequence aligns with patent-protected Aurora kinase inhibitor scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.